molecular formula C11H14N4O B2961152 N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide CAS No. 1803611-74-6

N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide

Cat. No.: B2961152
CAS No.: 1803611-74-6
M. Wt: 218.26
InChI Key: SALLGIILMVETGD-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 3 with an isopropyl group (propan-2-yl) and at position 6 with an acetamide moiety. The triazolo-pyridine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and CNS-targeted applications.

Properties

IUPAC Name

N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7(2)11-14-13-10-5-4-9(6-15(10)11)12-8(3)16/h4-7H,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALLGIILMVETGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Fusing the Triazole and Pyridine Rings: The triazole ring is then fused to a pyridine ring through a series of condensation reactions.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent. It has shown promise in inhibiting the growth of various pathogens.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the growth of cancer cells . Additionally, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 894067-38-0): Differs in the heterocyclic system (pyridazine vs. pyridine) and substitution pattern. The 3-methyl group may reduce steric hindrance relative to the isopropyl substituent .
  • N-[(6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl]-2-(6-Oxo-1(6H)-Pyridazinyl)Acetamide: Incorporates a methoxy group at position 6 and a pyridazinyl-acetamide side chain.

Substituent Modifications

  • The ethoxy group may improve bioavailability but could increase susceptibility to oxidative metabolism .
  • N-((1S,3R)-3-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentyl)-2-(4-Cyanophenyl)Acetamide: A more complex structure with a pyrrolo-triazolo-pyrazine core and a cyclopentyl group. The cyanophenyl substituent likely enhances target selectivity through strong dipole interactions, but the larger molecular weight may limit blood-brain barrier penetration .

Pharmacological Activity Considerations

  • Fluorinated Analogues (e.g., 105E and 27G) :
    Fluorinated derivatives, such as those with difluoromethyl or trifluoromethyl groups (e.g., and ), exhibit enhanced metabolic stability and potency due to fluorine’s electronegativity and resistance to enzymatic degradation. However, these modifications may increase synthetic complexity .
  • N-[(4-Methylphenyl)Methyl]-2-[(5-Oxo-4-Propyl-[1,2,4]Triazolo[4,3-a]Quinazolin-1-yl)Sulfanyl]Acetamide (CAS 1111019-71-6): The quinazolinone-tethered triazolo system introduces fused aromaticity, which could improve DNA intercalation or topoisomerase inhibition. The thioacetamide linkage may confer redox activity but poses stability challenges .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight LogP (Predicted) Key Substituents Potential Advantages Limitations
Query Compound 261.3 g/mol 1.8 Isopropyl, Acetamide Balanced lipophilicity, H-bonding Moderate metabolic stability
CAS 891117-12-7 429.5 g/mol 3.2 Ethoxyphenyl, Methyl-triazolo Enhanced π-π stacking High LogP (risk of toxicity)
CAS 894067-38-0 308.3 g/mol 1.5 Methyl-triazolo, Acetamide Improved solubility Lower target affinity
Fluorinated Derivative 27G ~650 g/mol 4.0 Difluorophenyl, Cyclopropane High potency, Stability Poor BBB penetration

Biological Activity

N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC12H16N4O
IUPAC NameThis compound
SMILESCC(C)N1=NN=C2C(=N1)C(=C(C=C2)C(=O)N(C)C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown promising antiviral and antimicrobial activities by intercalating DNA and inhibiting key enzymes involved in cellular processes. The following mechanisms have been identified:

  • DNA Intercalation : Compounds in the triazolo-pyridine class can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or polymerases that are crucial for cellular function.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against various bacterial strains, potentially through the disruption of cell wall synthesis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the triazole and pyridine rings significantly influence potency and selectivity against specific targets.
  • Hydrophobic Interactions : The presence of isopropyl groups enhances lipophilicity, potentially improving membrane penetration and bioavailability.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitubercular Activity : A study synthesized a series of derivatives related to triazolo-pyridines and tested them against Mycobacterium tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular potential .
  • Cytotoxicity Evaluation : In vitro cytotoxicity assays on human embryonic kidney cells (HEK-293) demonstrated that certain derivatives were non-toxic at therapeutic concentrations .

Research Findings

Recent literature highlights the diverse biological activities associated with triazolo-pyridine derivatives:

  • Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting viral replication processes .
  • Anticancer Potential : The compound's ability to inhibit growth factors and enzymes involved in cancer proliferation has been documented in various studies focusing on anticancer drug development .

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